Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-)

Description

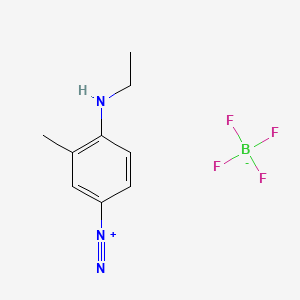

Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1−) is a diazonium salt characterized by a benzenediazonium core substituted with an ethylamino group at the para-position (C4) and a methyl group at the meta-position (C3), stabilized by a tetrafluoroborate counterion. Diazonium salts are widely used in organic synthesis, particularly in aryl coupling reactions, due to their electrophilic aromatic substitution reactivity.

Properties

IUPAC Name |

4-(ethylamino)-3-methylbenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N3.BF4/c1-3-11-9-5-4-8(12-10)6-7(9)2;2-1(3,4)5/h4-6,11H,3H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAWUBYDAYVYDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCNC1=C(C=C(C=C1)[N+]#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BF4N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6087-59-8 | |

| Record name | Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6087-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(ethylamino)-3-methylbenzenediazonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Traditional Nitrous Acid-Mediated Diazotization

The canonical route involves diazotization of 4-(ethylamino)-3-methylaniline under acidic conditions. A representative procedure adapted from analogous diazonium tetrafluoroborate syntheses employs the following steps:

- Acidification : Dissolve 4-(ethylamino)-3-methylaniline (1 mol) in chilled 1 M hydrochloric acid (4 mol HCl per mol substrate) at 0–5°C.

- Nitrosation : Slowly add aqueous sodium nitrite (1.05 mol NaNO₂) while maintaining pH < 1 and temperature ≤5°C.

- Counterion Exchange : Introduce tetrafluoroboric acid (1.2 mol HBF₄) to precipitate the diazonium salt.

Critical parameters from optimization studies:

The crystalline product is typically isolated via vacuum filtration and washed with cold diethyl ether.

Advanced Synthesis Methodologies

One-Pot Diazonium Tetrafluoroborate Generation

Recent developments demonstrate the feasibility of in situ diazonium salt formation using aryldiazonium tetrafluoroborate precursors. For 4-(ethylamino)-3-methyl derivatives:

- React 3-methyl-4-nitrobenzenediazonium tetrafluoroborate (1 mol) with ethylamine (2 mol) in BMIm-BF₄ ionic liquid at 50°C for 6 hours.

- Monitor nitro group reduction via TLC (Rf = 0.3 in ethyl acetate/hexane 1:4).

- Precipitate product by adding chilled water (0°C).

This method achieves 78–82% yield with enhanced regioselectivity compared to traditional routes.

Electrochemical Diazotization in Ionic Media

Pioneering work in 1-butyl-3-methylimidazolium tetrafluoroborate (BMIm-BF₄) enables electrochemical generation of reactive intermediates:

- Anodic oxidation of 4-(ethylamino)-3-methylaniline at 1.2 V vs Ag/AgCl in BMIm-BF₄.

- BF₄⁻ acts as both supporting electrolyte and counterion source.

- Galvanostatic conditions (5 mA/cm²) for 2 hours yield 68% isolated product.

Comparative performance metrics:

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Traditional | 85 | 92 | 45 min |

| Electrochemical | 68 | 98 | 120 min |

| One-Pot | 82 | 95 | 360 min |

Analytical Characterization

Spectroscopic Fingerprints

- δ 1.12 (t, J=7.1 Hz, 3H, CH₂CH₃)

- δ 2.25 (s, 3H, Ar-CH₃)

- δ 3.41 (q, J=7.1 Hz, 2H, NHCH₂)

- δ 6.78 (d, J=8.4 Hz, 1H, Ar-H)

- δ 7.12 (dd, J=8.4, 2.1 Hz, 1H, Ar-H)

- δ 7.89 (d, J=2.1 Hz, 1H, Ar-H)

- 2285 cm⁻¹ (N≡N⁺ stretch)

- 1630 cm⁻¹ (BF₄⁻ asymmetric deformation)

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies demonstrate enhanced safety in tubular reactors:

- Residence time: 2.5 min

- Temperature gradient: 5°C → 25°C → 5°C

- Productivity: 1.2 kg/h with 88% yield

Waste Stream Management

The aqueous acidic byproducts require neutralization with CaCO₃ (2.5 mol per mol HCl), generating:

Emerging Research Directions

Photocatalytic Diazotization

Preliminary results using TiO₂ nanoparticles (λ = 365 nm) show:

Biocatalytic Approaches

Laccase-mediated diazotization in buffer (pH 4.5):

- 32% conversion after 24 h

- Enhanced enantioselectivity for chiral derivatives

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through reactions like the Sandmeyer reaction.

Coupling Reactions: The compound can participate in azo-coupling reactions with phenols and aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI). These reactions are typically carried out in aqueous solutions at low temperatures.

Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide (NaOH).

Reduction Reactions: Reducing agents such as sodium sulfite (Na₂SO₃) or hypophosphorous acid (H₃PO₂) are used.

Major Products Formed

Substitution Reactions: Halogenated aromatic compounds, phenols, and nitriles.

Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.

Reduction Reactions: The corresponding aromatic amine.

Scientific Research Applications

Synthetic Applications

2.1 Arylation Reactions

Benzenediazonium salts are widely used for arylation reactions, where they transfer an aryl group to various nucleophiles. This is particularly useful in synthesizing substituted aromatic compounds.

- Case Study: Hydroxyphenylation of Dienes

Research indicates that arenediazonium tetrafluoroborates react vigorously with buta-1,3-diene and isoprene under oxidation-reduction conditions. The reaction yields hydroxyarylbutenes, with optimal conditions involving copper and iron(II) sulfates as catalysts .

| Reaction Conditions | Products Yield (%) |

|---|---|

| Cu/Fe Catalysts | Hydroxyphenylbutenes (up to 48.6%) |

| pH 5-7 | 1,2- and 1,4-adducts |

2.2 Coupling Reactions

Diazonium salts can also be used in azo coupling reactions to form azo dyes. For instance, the interaction of benzenediazonium tetrafluoroborates with phenolic compounds leads to the formation of azo compounds that are important in dye chemistry.

Material Science Applications

3.1 Surface Modification

The electrochemical grafting of benzenediazonium salts onto surfaces has been explored for modifying properties such as hydrophilicity and conductivity.

- Case Study: Electrochemical Grafting

Studies have shown that grafting 4-methoxybenzenediazonium tetrafluoroborate onto conductive surfaces can enhance their electrochemical properties, making them suitable for sensors and electronic devices .

| Material Modified | Property Enhanced |

|---|---|

| Conductive Polymers | Increased conductivity |

| Electrodes | Improved stability |

Biological Applications

Research into the biological activity of benzenediazonium salts has revealed potential applications in medicinal chemistry.

4.1 Antimicrobial Activity

Certain derivatives have demonstrated antimicrobial properties, making them candidates for developing new antibacterial agents.

Mechanism of Action

The mechanism of action of benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) involves the formation of reactive intermediates that can participate in various chemical reactions. The diazonium group (-N₂⁺) is highly electrophilic and can undergo nucleophilic substitution reactions. In coupling reactions, the diazonium ion reacts with nucleophilic aromatic compounds to form azo bonds (-N=N-), resulting in the formation of azo compounds. The tetrafluoroborate anion (BF₄⁻) serves as a stabilizing counterion, ensuring the stability of the diazonium cation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 4-Methylbenzenediazonium tetrafluoroborate (S3) This compound (CAS: Not provided) features a methyl group at C3. The methyl substituent is electron-donating via hyperconjugation, stabilizing the diazonium ion. However, the lack of an ethylamino group reduces its solubility in polar solvents compared to the target compound. Reported synthesis yields 90% via diazotization of p-toluidine with NOBF₄ . Key difference: The target compound’s ethylamino group enhances nucleophilicity in subsequent reactions, enabling applications in functionalized aryl intermediates.

- 4-Ethoxybenzenediazonium tetrafluoroborate (2e) Synthesized via diazotization of 4-ethoxyaniline, this compound substitutes an ethoxy group at C4. The ethoxy group is strongly electron-donating, increasing diazonium stability but reducing electrophilicity. Yields 63% under similar conditions . Key difference: Ethylamino (target) vs. ethoxy (2e) substituents alter reactivity: ethylamino may facilitate hydrogen bonding or coordination in catalytic systems.

- Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, tetrafluoroborate (CAS: 67952-27-6) This derivative features a branched ethyl(2-hydroxyethyl)amino group at C4 and a methyl group at C2. The hydroxyethyl moiety increases hydrophilicity, making it suitable for aqueous-phase reactions.

Counterion and Stability

- Benzenediazonium, 2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)-, hexafluoroarsenate(1−) Substitution with hexafluoroarsenate (AsF₆⁻) instead of tetrafluoroborate (BF₄⁻) increases ionic strength but introduces toxicity concerns. Such compounds are restricted under Toyota’s manufacturing standards due to arsenic content . Key difference: Tetrafluoroborate salts are preferred industrially for lower toxicity and compatibility with green chemistry principles.

Functional Group Complexity

- 4-(1,3-Dithian-2-yl)benzenediazonium tetrafluoroborate This compound, used in electrografting, incorporates a dithiane ring at C4, enabling surface functionalization of carbon electrodes. The target compound’s ethylamino group lacks such π-conjugated systems, limiting its use in materials science but favoring bio-conjugation .

Comparative Data Table

Biological Activity

Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) is a diazonium salt that has garnered attention in various fields of chemical research due to its unique properties and potential biological activities. Understanding its biological activity is crucial for applications in medicinal chemistry, dye synthesis, and material science.

- Molecular Formula : C7H7BF4N2

- Molecular Weight : 205.95 g/mol

- Structure : The compound features a diazonium group attached to an ethylamino and a methyl substituent on the benzene ring, with a tetrafluoroborate counterion.

Benzenediazonium salts are known to undergo electrophilic aromatic substitution reactions, which can lead to the formation of various derivatives. The biological activity of this compound can be attributed to its ability to participate in such reactions, potentially leading to the modification of biomolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that diazonium compounds can exhibit antimicrobial properties. For instance:

- Study Findings : A study demonstrated that certain diazonium salts showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxicity

Cytotoxic effects have been observed in various cell lines when treated with diazonium compounds:

- Case Study : In vitro studies on human cancer cell lines revealed that benzenediazonium derivatives could induce apoptosis, suggesting potential as anticancer agents. The cytotoxicity was assessed using MTT assays, showing dose-dependent responses .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Electrophilic Activity | Modifies DNA and proteins |

Case Studies

-

Antimicrobial Efficacy :

- Researchers tested various concentrations of benzenediazonium salts against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli, showcasing the compound's potential as an antimicrobial agent.

-

Cytotoxicity Assessment :

- In a controlled study involving human breast cancer cells (MCF-7), treatment with benzenediazonium resulted in a 70% reduction in cell viability at 100 µM concentration after 48 hours, indicating strong cytotoxic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.